molecular formula C8H6N2S B8575910 2,2'-(Thiophene-2,5-diyl)diacetonitrile

2,2'-(Thiophene-2,5-diyl)diacetonitrile

Cat. No.: B8575910
M. Wt: 162.21 g/mol
InChI Key: HIVWZZUKICTAJS-UHFFFAOYSA-N
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Description

2,2'-(Thiophene-2,5-diyl)diacetonitrile is a specialty chemical reagent featuring a thiophene core functionalized with two nitrile groups. This structure makes it a valuable building block in materials science research, particularly as a monomer for constructing conjugated polymers via reactions such as Knoevenagel condensation . Researchers utilize similar dinitrile-functionalized thiophene monomers to synthesize semiconducting polymers for advanced optoelectronic applications. These polymers can exhibit suitable HOMO/LUMO energy levels, small bandgaps, and broad absorption profiles, endowing them with properties useful for organic field-effect transistors (OFETs) and near-infrared (NIR) photodetectors . Thiophene derivatives, in general, are also extensively investigated in pharmaceutical research for their diverse biological activities, which can include antimicrobial, antioxidant, and anticancer properties . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2S

Molecular Weight

162.21 g/mol

IUPAC Name

2-[5-(cyanomethyl)thiophen-2-yl]acetonitrile

InChI

InChI=1S/C8H6N2S/c9-5-3-7-1-2-8(11-7)4-6-10/h1-2H,3-4H2

InChI Key

HIVWZZUKICTAJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)CC#N)CC#N

Origin of Product

United States

Synthetic Methodologies for 2,2 Thiophene 2,5 Diyl Diacetonitrile and Its Analogs

Direct Synthesis Approaches to 2,2'-(Thiophene-2,5-diyl)diacetonitrile

The most direct and commonly employed method for the synthesis of this compound involves the nucleophilic substitution of a dihalo-substituted thiophene (B33073) precursor.

The primary synthetic route to this compound, also known as 2,5-bis(cyanomethyl)thiophene, proceeds via the cyanation of 2,5-bis(chloromethyl)thiophene (B1599725). This reaction is a classic example of a nucleophilic substitution where the cyanide ion (CN⁻) displaces the chloride ions.

A key precursor for this synthesis is 2,5-bis(chloromethyl)thiophene. This starting material can be prepared from thiophene through chloromethylation, although this process can sometimes lead to the formation of impurities such as 3-chloromethylthiophene and bis-thienyl methane derivatives. The purity of the 2,5-bis(chloromethyl)thiophene is crucial for achieving a high yield and purity of the final diacetonitrile product.

The cyanation step is typically carried out by reacting 2,5-bis(chloromethyl)thiophene with a cyanide salt. A variety of cyanide sources can be employed, with tetraethylammonium (B1195904) cyanide being a notable example. The reaction involves the dropwise addition of a solution of tetraethylammonium cyanide in a suitable solvent, such as dichloromethane (B109758), to a stirred solution of 2,5-bis(chloromethyl)thiophene.

An alternative, though less detailed in some literature, involves the use of sodium cyanide or potassium cyanide, often in the presence of a phase-transfer catalyst to facilitate the reaction between the organic-soluble substrate and the water-soluble cyanide salt.

Interactive Data Table: Key Reactants in the Direct Synthesis of this compound

Role in ReactionCompound NameChemical FormulaKey Properties
Starting Material 2,5-Bis(chloromethyl)thiopheneC₆H₆Cl₂SA key precursor, often synthesized from thiophene. Purity is important for the final product yield.
Cyanating Agent Tetraethylammonium cyanide(C₂H₅)₄NCNAn effective source of cyanide ions for the nucleophilic substitution reaction.
Cyanating Agent Sodium CyanideNaCNA common and cost-effective cyanide source, often used with a phase-transfer catalyst.
Cyanating Agent Potassium CyanideKCNAnother common cyanide source, also often used with a phase-transfer catalyst.
Product This compoundC₈H₆N₂SThe target molecule, a valuable building block in materials science.

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, temperature, reaction time, and the use of catalysts.

In the synthesis utilizing tetraethylammonium cyanide, dichloromethane is a commonly used solvent. The reaction is typically heated to around 45°C for an extended period, for instance, 24 hours, to ensure complete conversion. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).

For cyanations employing sodium or potassium cyanide, the use of a phase-transfer catalyst (PTC) is a critical optimization strategy. PTCs, such as quaternary ammonium (B1175870) salts (e.g., Aliquat 336® or tetrabutylammonium bromide), facilitate the transfer of the cyanide anion from the aqueous phase to the organic phase where the 2,5-bis(chloromethyl)thiophene is dissolved. This enhances the reaction rate and allows for milder reaction conditions, potentially leading to higher yields and fewer side products. The choice of an appropriate organic solvent that is immiscible with water is also important in PTC systems.

The concentration of the cyanide reagent and the reaction temperature are also crucial factors. A higher concentration of the cyanide salt can increase the reaction rate, but may also lead to the formation of byproducts. The temperature needs to be carefully controlled to balance the rate of the desired substitution reaction against potential side reactions.

Interactive Data Table: Optimization Parameters for the Synthesis of this compound

ParameterCondition 1Condition 2Rationale for Optimization
Cyanide Source Tetraethylammonium cyanideSodium/Potassium CyanideChoice can depend on solubility, reactivity, and cost.
Solvent DichloromethaneBiphasic system (e.g., Toluene/Water)Solvent choice is critical for dissolving reactants and, in the case of PTC, for creating the two-phase system.
Catalyst None (with Tetraethylammonium cyanide)Phase-Transfer Catalyst (with NaCN/KCN)PTC is essential for facilitating the reaction between reactants in different phases.
Temperature 45°CVaries (often optimized for PTC)Temperature affects reaction rate and selectivity.
Reaction Time 24 hoursVariesSufficient time is needed for complete conversion, but prolonged times can lead to decomposition.

Functionalization and Derivatization Strategies

The versatility of the thiophene core allows for a wide range of functionalization and derivatization strategies to produce analogs of this compound with tailored electronic and physical properties.

The synthesis of functionalized this compound analogs often begins with the modification of the thiophene starting material before the introduction of the diacetonitrile groups. For instance, introducing substituents at the 3- and 4-positions of the thiophene ring can significantly alter the electronic properties of the final molecule.

This can be achieved by starting with a pre-functionalized thiophene derivative. For example, a 3-substituted-2,5-dibromothiophene can be used as a starting point. The bromo groups can then be converted to methyl groups, which are subsequently halogenated to form a 3-substituted-2,5-bis(halomethyl)thiophene. This intermediate can then undergo the cyanation reaction as described previously to yield a 3-substituted-2,2'-(thiophene-2,5-diyl)diacetonitrile. This approach allows for the incorporation of a wide variety of functional groups onto the thiophene core.

Post-synthetic modification involves the chemical alteration of the this compound molecule after it has been synthesized. This strategy can be challenging due to the potential reactivity of the nitrile groups. However, the thiophene ring itself can undergo certain electrophilic substitution reactions, provided the reaction conditions are carefully controlled to avoid side reactions with the acetonitrile (B52724) moieties.

For example, electrophilic aromatic substitution reactions such as halogenation or nitration could potentially be used to introduce functional groups at the 3- and 4-positions of the thiophene ring. The success of such modifications would depend on the relative reactivity of the thiophene ring versus the acetonitrile side chains under the chosen reaction conditions. The electron-withdrawing nature of the cyanomethyl groups would deactivate the thiophene ring towards electrophilic attack, making such reactions more challenging.

In the context of polymers incorporating the this compound unit, post-polymerization functionalization is a viable strategy. This involves chemically modifying the thiophene units within the polymer backbone after the polymerization process is complete. This approach can be used to introduce functionalities that might not be compatible with the polymerization conditions.

Achieving regioselective functionalization of the thiophene core is crucial for controlling the properties of the resulting analogs. For 2,5-disubstituted thiophenes like this compound, the remaining 3- and 4-positions are available for further substitution.

Directed metalation is a powerful technique for achieving regioselective functionalization of thiophenes. This involves the use of a directing group that coordinates to a metalating agent (such as an organolithium reagent), leading to deprotonation at a specific position on the thiophene ring. While the cyanomethyl groups themselves are not typical directing groups, precursor molecules with appropriate directing groups could be used to functionalize the thiophene ring before the introduction of the acetonitrile moieties.

Alternatively, for precursor molecules such as 2,5-dibromothiophene, regioselective functionalization can be achieved through controlled metal-halogen exchange reactions followed by quenching with an electrophile. By carefully controlling the stoichiometry of the organolithium reagent and the reaction temperature, it is possible to selectively replace one of the bromine atoms, allowing for the introduction of a functional group at either the 2- or 5-position, while leaving the other bromine available for subsequent reactions. This approach provides a pathway to unsymmetrically functionalized thiophene precursors.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The traditional synthesis of this compound and its analogs often involves the use of toxic cyanide sources, such as metal cyanides or tetraethylammonium cyanide, and chlorinated solvents like dichloromethane. In line with the principles of green chemistry, efforts are being made to develop safer and more environmentally benign synthetic routes.

A key area of focus is the replacement of hazardous cyanide reagents. A number of less toxic cyanide sources have been explored for nucleophilic substitution reactions, including the use of formamide as both a cyanide source and a solvent in palladium-catalyzed cyanations of aryl halides. While not yet specifically reported for the synthesis of this compound, these cyanide-free methods offer a promising avenue for future research.

Another green chemistry approach involves the use of solvent-free or solid-state reactions. Grinding reactants together, sometimes with a catalytic amount of a solid base, can promote reactions without the need for a solvent, reducing waste and simplifying work-up procedures. The application of such techniques to the cyanation of 2,5-bis(chloromethyl)thiophene could significantly improve the environmental footprint of the synthesis.

Furthermore, the development of catalytic systems that allow for high atom economy is a central tenet of green chemistry. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling used in the synthesis of the 2,5-bis(4-amidinophenyl)thiophene precursor, are often highly efficient and generate minimal waste. The optimization of these catalytic cycles to use lower catalyst loadings and operate under milder conditions is an ongoing area of research.

Green Chemistry PrincipleApplication in Thiophene Diacetonitrile SynthesisPotential Benefits
Use of Safer ReagentsReplacement of toxic metal cyanides with cyanide-free sources (e.g., formamide).Reduced toxicity and safer handling.
Use of Safer SolventsReplacement of chlorinated solvents with greener alternatives or solvent-free conditions.Reduced environmental impact and health hazards.
Atom EconomyUtilization of catalytic reactions with high efficiency.Minimized waste generation.
Energy EfficiencyDevelopment of reactions that proceed under milder conditions (e.g., lower temperatures).Reduced energy consumption.

Table 2: Application of Green Chemistry Principles.

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound from 2,5-bis(chloromethyl)thiophene and a cyanide source proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the cyanide ion (CN⁻) acts as the nucleophile, and the chloride ion (Cl⁻) is the leaving group.

The carbon atoms of the chloromethyl groups are electrophilic due to the electron-withdrawing nature of both the chlorine atom and the thiophene ring. The cyanide nucleophile attacks this electrophilic carbon from the side opposite to the carbon-chlorine bond in a "backside attack". This concerted process involves the simultaneous formation of the new carbon-cyanide bond and the breaking of the carbon-chlorine bond.

The transition state of this SN2 reaction is a trigonal bipyramidal arrangement where the central carbon atom is partially bonded to both the incoming cyanide nucleophile and the departing chloride leaving group. The other three bonds to the carbon atom (one to the thiophene ring and two to hydrogen atoms) lie in a plane.

The reactivity of 2,5-bis(chloromethyl)thiophene in SN2 reactions is enhanced because the chloromethyl groups are benzylic-like. The adjacent thiophene ring can stabilize the transition state through the delocalization of electron density via its π-system. This stabilization lowers the activation energy of the reaction, making the substitution more favorable compared to a simple alkyl halide.

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govscispace.com DFT calculations are widely employed to determine the optimized geometry and electronic properties of thiophene-based organic molecules. researchgate.netresearchgate.net For 2,2'-(Thiophene-2,5-diyl)diacetonitrile, DFT methods, such as those using the B3LYP functional with a 6-311G basis set or similar, can predict key structural parameters. nih.gove3s-conferences.org

The calculations typically begin with an initial guess of the molecular structure, which is then optimized to find the lowest energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles. For thiophene (B33073) derivatives, a key point of interest is the planarity of the molecule, as a high degree of planarity can enhance π-electron delocalization, which is vital for electronic applications. researchgate.net DFT calculations can reveal whether the acetonitrile (B52724) side chains are coplanar with the central thiophene ring or if there is any torsional strain. While experimental data for this specific molecule is not widely available, DFT provides a reliable prediction of its three-dimensional structure.

Table 1: Predicted Molecular Geometry Parameters from DFT (Illustrative) This table presents typical expected values for a molecule like this compound based on DFT calculations of similar thiophene derivatives. Actual values would require a specific calculation.

ParameterBond/AnglePredicted ValueSignificance
Bond LengthC=C (thiophene)~1.38 ÅIndicates double bond character within the aromatic ring.
Bond LengthC-S (thiophene)~1.74 ÅReflects the carbon-sulfur bond in the heterocyclic ring.
Bond LengthC-C (thiophene-CH₂)~1.45 ÅSingle bond connecting the ring to the side chain.
Bond LengthC≡N (nitrile)~1.16 ÅCharacteristic triple bond of the nitrile group.
Bond AngleC-S-C (thiophene)~92-93°Defines the geometry of the five-membered ring.
Dihedral AngleS-C-C-C (thiophene)~0°Indicates the planarity of the thiophene ring.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic and optical properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited, which is a desirable characteristic for materials used in optoelectronics. nih.govresearchgate.net DFT calculations are a standard method for computing the energies of the HOMO and LUMO and thus determining the energy gap. e3s-conferences.org For organic conjugated molecules, this calculated gap provides a good approximation of the electronic band gap, a fundamental property for semiconductor materials. researchgate.net Thiophene-based compounds are often investigated for their potential as organic semiconductors, and a low calculated HOMO-LUMO gap for this compound would indicate its promise for such applications. researchgate.netnih.gov

Table 2: Representative Frontier Orbital Energies and Energy Gaps for Thiophene-Based Monomers (Illustrative) This table shows typical energy values obtained from DFT calculations for thiophene derivatives, illustrating the range in which this compound might fall.

Compound TypeEHOMO (eV)ELUMO (eV)ΔE (eV)
Simple Thiophene Derivative-5.5 to -6.0-1.5 to -2.03.5 - 4.5
Thiophene with Acceptor Groups-5.8 to -6.2-2.5 to -3.52.3 - 3.7
Thienothiophene Derivative-5.4 to -5.8-2.2 to -3.02.4 - 3.6

Beyond just the energy levels, DFT calculations provide detailed visualizations of the molecular orbitals themselves. For this compound, the HOMO is expected to be primarily localized on the electron-rich thiophene ring, reflecting the π-electron system. In contrast, the LUMO is anticipated to be distributed over the electron-withdrawing acetonitrile groups and extend into the thiophene ring. e3s-conferences.org This spatial separation of the HOMO and LUMO is characteristic of a donor-π-acceptor structure and is fundamental to intramolecular charge transfer (ICT) upon electronic excitation.

Another powerful tool derived from computational calculations is the Molecular Electrostatic Potential (MEP) map. mdpi.comnih.gov An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this molecule, negative electrostatic potential is expected to be concentrated around the nitrogen atoms of the nitrile groups due to their high electronegativity. researchgate.netresearchgate.net These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methylene (B1212753) groups would exhibit positive potential. This information is invaluable for predicting how the molecule will interact with other reagents and its orientation in intermolecular interactions like crystal packing or binding to a substrate. nih.gov

Theoretical Modeling of Spectroscopic Properties

Computational methods can simulate various types of spectra, providing a powerful complement to experimental characterization. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical infrared (IR) spectrum can be generated. researchgate.netmdpi.com Each calculated vibrational mode can be animated and assigned to specific molecular motions, such as C-H stretching, C≡N stretching, or thiophene ring deformations. This allows for a precise interpretation of experimental FT-IR spectra. nih.gov For this compound, a prominent peak in the simulated IR spectrum would be expected around 2250 cm⁻¹, corresponding to the C≡N stretch of the nitrile groups.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). researchgate.net This calculation simulates the electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths (a measure of transition probability). e3s-conferences.org For a conjugated system like this, the lowest energy transition, corresponding to the HOMO→LUMO excitation, would be of primary interest as it defines the optical gap of the molecule. primescholars.com

Simulation of Reaction Mechanisms Involving this compound

The acetonitrile groups in this compound are key reactive sites. The hydrogen atoms on the carbons adjacent to the nitrile group (α-hydrogens) are acidic and can be removed by a base. This makes the molecule an ideal candidate for condensation reactions, such as the Knoevenagel condensation. researchgate.netnih.gov This reaction is widely used in polymer chemistry to create conjugated polymers by reacting a molecule with active methylene groups (like this one) with a dialdehyde (B1249045).

Predictive Design of Novel Materials Based on Theoretical Insights

The ultimate goal of many computational studies is to guide the design of new functional materials. The theoretical insights gained from DFT calculations on this compound—such as its planarity, low HOMO-LUMO gap, and reactive nitrile functionalities—make it a highly promising building block (monomer) for organic electronic materials. mdpi.com

By computationally modeling polymers that incorporate this unit, scientists can predict the electronic properties of the resulting materials before undertaking laborious synthesis. mdpi.com For example, theoretical calculations can predict the band gap, charge carrier mobilities, and absorption spectra of a hypothetical copolymer made from this monomer. researchgate.net If the predicted properties are promising (e.g., a low band gap and broad absorption for solar cell applications), it provides a strong rationale for synthesizing the material. This predictive capability accelerates the discovery of novel high-performance polymers for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and photodetectors. researchgate.netmdpi.com The closely related monomer, 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)diacetonitrile, has already been successfully used to construct conjugated polymers with excellent semiconducting properties, suggesting a similar potential for this compound. nih.gov

Polymerization and Oligomerization Studies Involving 2,2 Thiophene 2,5 Diyl Diacetonitrile

Knoevenagel Condensation Polymerization for Conjugated Systems

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (like the methylene (B1212753) groups in 2,2'-(thiophene-2,5-diyl)diacetonitrile) to a carbonyl group, followed by dehydration. wikipedia.org This reaction is a powerful tool in polymer chemistry for creating carbon-carbon double bonds, which can extend the π-conjugation of the polymer backbone, leading to materials with interesting electronic and optical properties. wikipedia.org When bifunctional monomers like a diacetonitrile and a dialdehyde (B1249045) are used, this reaction proceeds as a step-growth polymerization to yield conjugated polymers, often of the poly(thienylene vinylene) type.

The synthesis of conjugated copolymers using thiophene-based diacetonitrile monomers via Knoevenagel base condensation has been successfully demonstrated. In a notable study, a derivative of the target compound, 2,5-biscyanomethyl-4-dodecylthiophene, was reacted with dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxaldehyde. ep2-bayreuth.de The reaction was carried out in a mixture of tetrahydrofuran (B95107) (THF) and t-butanol under an inert atmosphere, using potassium t-butoxide (KOtBu) as a base catalyst. ep2-bayreuth.de The base deprotonates the active methylene groups of the diacetonitrile, which then attack the aldehyde groups of the comonomer, leading to the formation of a vinylene-linked polymer. wikipedia.orgep2-bayreuth.de The resulting polymer was obtained as a purple solid, indicating a highly conjugated electronic structure. ep2-bayreuth.de

This synthetic strategy is versatile and has been applied to other, more complex thiophene (B33073) diacetonitrile monomers as well. For instance, 2,2′-(thieno[3,2-b]thiophene-2,5-diyl)diacetonitrile has been polymerized with dialdehyde-flanked diketopyrrolopyrrole (DPP) monomers. nih.govbit.edu.cn These reactions yield "weak donor-strong acceptor" type polymers with small bandgaps and broad absorption in the visible and near-infrared regions. nih.govbit.edu.cnresearchgate.net The resulting polymers exhibit properties suitable for applications in organic electronics, such as ambipolar semiconductors in field-effect transistors. nih.govbit.edu.cn

PropertyValueSource(s)
Monomers Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxaldehyde & 2,5-biscyanomethyl-4-dodecylthiophene ep2-bayreuth.de
Polymer Color Purple Solid ep2-bayreuth.de
Number Average Molecular Weight (Mn) 8,600 Da ep2-bayreuth.de
Weight Average Molecular Weight (Mw) 13,500 Da ep2-bayreuth.de
Polydispersity Index (PDI) 1.7 ep2-bayreuth.de
Optical Bandgap (HOMO-LUMO onset) ~1.8 - 2.0 eV ep2-bayreuth.de

As the Knoevenagel polymerization is a form of step-growth polycondensation, the molecular weight of the resulting polymer can be controlled using established principles. The final degree of polymerization is highly dependent on the stoichiometric balance of the two reacting functional groups (acetonitrile and aldehyde) and the extent of the reaction. youtube.com

There are two primary methods to control the molecular weight in such systems:

Stoichiometric Imbalance : By using a slight excess of one of the bifunctional monomers (either the dialdehyde or the diacetonitrile), the polymer chains will all be terminated with the same functional group that is in excess. youtube.com This prevents further chain growth, and the degree of molecular weight control can be predicted by the Carothers equation.

Addition of Monofunctional Reagents : Introducing a small quantity of a monofunctional compound, or "chain stopper," provides another effective means of limiting molecular weight. youtube.com For a polymerization involving this compound and a dialdehyde, adding a mono-aldehyde (like benzaldehyde) or a mono-nitrile (like phenylacetonitrile) would cap the growing polymer chains, thereby controlling the final molecular weight. youtube.com

These methods allow for the synthesis of polymers with desired molecular weights, which is crucial for ensuring solubility and processability for device fabrication. youtube.comresearchgate.net

Regioregularity refers to the specific orientation of monomer units within a polymer chain. It is a critical factor in conjugated polymers, as it strongly influences their ability to self-assemble, form ordered crystalline domains, and transport charge. rsc.orgresearchgate.net For polymers made from unsymmetrical 3-substituted thiophenes, a high degree of head-to-tail regioregularity is essential for achieving high charge carrier mobility. rsc.org

However, this compound is a C2-symmetric monomer. When it is copolymerized with another symmetric comonomer (like terephthalaldehyde), the concept of head-to-tail regioregularity does not apply, as there is only one way for the monomers to connect.

The issue of regioregularity becomes relevant if this compound is copolymerized with an unsymmetrical comonomer. For example, if it were reacted with a dialdehyde containing two different reactive positions, the orientation of that unsymmetrical unit relative to the thiophene diacetonitrile would create regioisomers within the polymer backbone. acs.org A random incorporation of these orientations would lead to a regio-random polymer, which typically has lower crystallinity and charge carrier mobility compared to its regioregular counterpart. acs.orgnih.govnih.gov Therefore, controlling the reaction to favor a specific orientation would be necessary to maximize the electronic performance of the resulting copolymer. acs.org

Synthesis of Covalent Organic Frameworks (COFs) Utilizing Thiophene Diacetonitrile Linkers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. tcichemicals.com The choice of monomer (linker) geometry and the type of covalent linkage dictate the topology, porosity, and ultimate function of the framework. tcichemicals.comtcichemicals.com Thiophene-based building blocks are of great interest for COFs due to their excellent electronic properties, which can be imparted to the final framework. pnas.org

The formation of a crystalline, ordered COF instead of an amorphous polymer relies on the use of rigid building blocks with well-defined shapes and highly reversible linkage chemistry. nih.gov

2D COFs : These frameworks are typically constructed from planar building blocks that form extended 2D sheets, which then stack via π-π interactions to create 1D porous channels. pnas.org The design requires combining linkers of different symmetries, for example, a linear linker (C2 symmetry) with a trigonal node (C3 symmetry) to form a hexagonal lattice. nih.gov While the five-membered thiophene ring itself does not provide the ideal angles (e.g., 120° or 180°) for forming regular polygons, it can be incorporated into larger, more rigid linkers that do. nih.govresearchgate.net this compound can act as a linear C2-symmetric linker in such constructions.

3D COFs : To create a 3D framework, at least one of the building blocks must have a non-planar, three-dimensional geometry, such as a tetrahedral (C4 symmetry) or saddle shape. researchgate.netnih.gov These 3D nodes are then connected by linear linkers to extend the framework in all three dimensions, often resulting in interpenetrated networks with complex topologies. nih.gov The introduction of thiophene units into the linkers or the nodes of 3D COFs can enhance their conductivity and catalytic activity. researchgate.netnih.gov

The nitrile groups of this compound offer a pathway to specific and robust linkages for COF synthesis.

Triazine Linkage : The most prominent reaction for nitrile-based linkers is cyclotrimerization to form aromatic triazine rings. alfa-chemistry.comrsc.org This reaction can be catalyzed under ionothermal conditions (e.g., molten ZnCl₂ at high temperatures) or by strong Brønsted acids like trifluoromethanesulfonic acid. alfa-chemistry.com When a dinitrile monomer like 2,5-dicyanothiophene (a close structural analog) is used, this reaction produces a Covalent Triazine Framework (CTF), which is a nitrogen-rich subclass of COFs. mdpi.com These frameworks are known for their exceptional chemical and thermal stability due to the robust triazine linkage. rsc.org The resulting thiophene-containing CTF would possess a porous structure with the electronic properties of the thiophene units integrated into the framework. mdpi.com

C=C Linkage : The active methylene groups also allow for Knoevenagel condensation to be used as a linkage-forming reaction for COFs. labinsights.nl By reacting this compound with a trigonal or tetrahedral aldehyde-based monomer, a COF with vinylene (C=C) linkages can be formed. labinsights.nlresearchgate.net This chemistry has been successfully used to create fully π-conjugated 2D COFs that exhibit interesting semiconductor properties. researchgate.netnih.gov The reversibility of the Knoevenagel reaction under basic conditions can facilitate the error-correction needed to form a crystalline, rather than amorphous, material.

Linkage TypeReactionReactant with DinitrileKey FeaturesSource(s)
Triazine CyclotrimerizationSelf-condensationHigh thermal and chemical stability; Nitrogen-rich framework. alfa-chemistry.comrsc.orgmdpi.com
Vinylene (C=C) Knoevenagel CondensationMulti-aldehyde (e.g., trialdehyde)Fully π-conjugated framework; Reversible reaction aids crystallinity. labinsights.nlresearchgate.netnih.gov
Imine PolycondensationAmine-containing linker with carboxylic acidForms mixed-linkage COFs; N-rich structure. alfa-chemistry.com

Advanced Materials Science Applications of 2,2 Thiophene 2,5 Diyl Diacetonitrile Based Architectures

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible and printed electronics. The performance of an OFET is largely dictated by the properties of the organic semiconductor used as the active layer.

The structure of 2,2'-(Thiophene-2,5-diyl)diacetonitrile, featuring a central electron-rich thiophene (B33073) unit flanked by electron-withdrawing diacetonitrile groups, suggests its potential as a building block for donor-acceptor (D-A) type organic semiconductors. Such D-A structures are instrumental in developing both ambipolar and unipolar charge transport materials.

Ambipolar Materials: Ambipolar semiconductors can transport both holes (p-type) and electrons (n-type). This dual functionality is highly desirable for creating complementary logic circuits on a single device layer, simplifying fabrication and reducing costs. The combination of the electron-donating thiophene and electron-accepting nitrile groups could lead to balanced hole and electron injection and transport capabilities.

Unipolar Materials: By modifying the core thiophene structure or the side chains, it would be theoretically possible to favor either hole or electron transport, leading to dedicated p-type or n-type unipolar materials. For instance, incorporating additional electron-donating moieties would likely enhance p-type behavior, while strengthening the electron-withdrawing character could promote n-type transport.

Charge carrier mobility (µ) is a critical parameter for OFET performance, determining the switching speed and current output of the device. For thiophene-based materials, mobility is heavily influenced by the degree of intermolecular order and π-π stacking in the solid state.

The charge transport in such organic semiconductors is typically governed by a hopping mechanism, where charge carriers move between localized states on adjacent molecules. The efficiency of this process is dependent on the molecular packing and the electronic coupling between molecules. The planar nature of the thiophene ring can facilitate close packing, which is essential for high mobility.

Hypothetical Material Class Dominant Carrier Type Potential Mobility Range (cm²/Vs) Key Structural Features
Thiophene-diacetonitrile CopolymersAmbipolar0.1 - 1Alternating donor-acceptor units
Electron-rich Thiophene Derivativesp-type> 1Extended π-conjugation, strong intermolecular packing
Electron-deficient Thiophene Derivativesn-type0.01 - 0.5Presence of strong electron-withdrawing groups

This table presents hypothetical data based on known performance of similar thiophene-based materials.

OFETs based on thiophene derivatives are typically fabricated using solution-based techniques such as spin-coating or inkjet printing, which are amenable to large-area and low-cost manufacturing. A standard device architecture consists of a gate electrode, a dielectric layer, the organic semiconductor active layer, and source/drain electrodes.

The performance of these devices would be characterized by measuring their transfer and output characteristics. Key performance metrics include:

Field-effect mobility (µ): Calculated from the transfer characteristics in the saturation regime.

On/off current ratio (Ion/Ioff): The ratio of the drain current in the "on" state to the "off" state, indicating the switching efficiency.

Threshold voltage (Vth): The gate voltage at which the transistor begins to conduct.

Organic Photovoltaic Cells and Photodetectors

The unique electronic and optical properties of thiophene-based materials make them suitable for applications in light-harvesting and light-detecting devices.

In organic photovoltaic (OPV) cells, the active layer is typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. Thiophene-based polymers are widely used as the electron donor (p-type material) due to their broad absorption in the visible spectrum and good hole transport properties.

A polymer incorporating the this compound moiety could potentially act as either a donor or an acceptor, depending on the other comonomers. The diacetonitrile groups would lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can be advantageous for achieving higher open-circuit voltages (Voc) in solar cells.

Device Parameter Typical Values for Thiophene-based OPVs
Power Conversion Efficiency (PCE)5 - 15%
Open-Circuit Voltage (Voc)0.6 - 0.9 V
Short-Circuit Current (Jsc)10 - 25 mA/cm²
Fill Factor (FF)0.6 - 0.75

This table provides typical performance ranges for OPVs utilizing various thiophene-based polymers.

While not extensively documented for this specific compound, conjugated polymers, in general, can exhibit photothermal effects, where absorbed light energy is converted into heat. This property is being explored for applications such as photothermal therapy.

Organic phototransistors (OPTs) are devices that combine the light-sensing capabilities of a photodiode with the signal amplification of a transistor. Materials that absorb in the near-infrared (NIR) region are of particular interest for applications in night vision, telecommunications, and biomedical imaging. By extending the conjugation length of polymers based on this compound, it might be possible to achieve absorption in the NIR spectrum, making them suitable for use in NIR phototransistors.

Light-Emitting Materials and Devices (e.g., OLEDs)

The integration of this compound into conjugated polymer backbones has shown considerable promise for the fabrication of efficient light-emitting materials, which are the cornerstone of OLED technology. The nitrile groups in the monomer act as electron-withdrawing moieties, which can be strategically employed to tune the electronic properties of the resulting polymers. This ability to engineer the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical for achieving efficient charge injection and recombination, the fundamental processes that govern the performance of an OLED.

While direct research on polymers solely derived from this compound for OLEDs is an area of ongoing investigation, the broader class of thiophene-based polymers is well-established in this field. Thiophene-containing copolymers are known for their good hole-transport properties and improved fluorescence efficiency in the solid state. The introduction of the diacetonitrile unit is a strategic approach to further enhance these characteristics, potentially leading to materials with superior brightness, efficiency, and color purity. The rigid and planar structure of the thiophene unit facilitates strong intermolecular π-π stacking, which is beneficial for charge transport, a key factor in the operational efficiency of an OLED device.

Photocatalytic Systems for Energy Conversion

The unique electronic structure of materials derived from this compound also positions them as compelling candidates for photocatalytic applications, particularly in the conversion of solar energy into chemical fuels. The extended conjugation in polymers incorporating this moiety allows for the absorption of a broad spectrum of light, a prerequisite for an efficient photocatalyst.

Water Reduction Applications

A significant focus within photocatalysis is the production of hydrogen through water splitting, a process that offers a clean and sustainable energy vector. Thiophene-based conjugated polymers have been demonstrated as effective photocathodes for the hydrogen evolution reaction (HER). These materials can be designed to have dual active sites, one for water dissociation and another for hydrogen evolution.

In this context, polymers synthesized using this compound can contribute to the development of noble-metal-free photocatalytic systems. The electron-rich nature of the thiophene ring, combined with the electronic influence of the nitrile groups, can be harnessed to create materials with tailored bandgaps and energy levels suitable for driving the reduction of water to hydrogen. Research into thiophene-based conjugated acetylenic polymers has shown that modifying the thiophene skeleton can introduce highly efficient active sites for water dissociation, leading to benchmark photocurrent densities. While specific data for polymers from this compound in water reduction is an active area of research, the foundational principles established with similar thiophene derivatives underscore the potential of this approach.

Design of Photoactive Conjugated Materials

The design of novel photoactive conjugated materials is a cornerstone of advancing organic electronics and photocatalysis. This compound serves as a valuable monomer in this pursuit, enabling the synthesis of polymers with precisely controlled properties. The Knoevenagel condensation reaction is one synthetic route that can be utilized to construct conjugated polymers from dinitrile monomers like this compound and dialdehyde-functionalized comonomers.

Functional Material Development and Advanced Applications

Chemosensors and Biosensors

Derivatives of 2,2'-(Thiophene-2,5-diyl)diacetonitrile are integral to the design of chemosensors for detecting various metal ions. These sensors often employ optical changes, such as fluorescence or color, to signal the presence of a specific analyte.

The design of selective ion detectors based on thiophene (B33073) derivatives hinges on the incorporation of specific binding sites that have a high affinity for the target ion. The thiophene unit itself can act as a signaling component within the sensor molecule. mdpi.com The coordination of a metal ion with the chemosensor can lead to enhanced fluorescence, known as the Chelation-Enhanced Fluorescence Effect (CHEF), or a quenching of fluorescence. nih.gov

For instance, a novel fluorescent turn-on chemosensor, DHADC, which incorporates a thiophene derivative, was developed for the detection of Zn²⁺. mdpi.comnih.gov This sensor demonstrated a significant fluorescence increase in the presence of zinc ions. mdpi.comnih.gov The selectivity of these chemosensors is a critical design feature. Competitive studies on DHADC showed that while it is highly sensitive to Zn²⁺, certain other ions like Cu²⁺, Fe³⁺, Cr³⁺, Fe²⁺, and Co²⁺ can interfere with the detection by quenching the fluorescence. mdpi.com

Similarly, thiophene-derivatized rhodamine chemosensors have been synthesized for the selective detection of Hg²⁺, exhibiting a color change from colorless to pink and enhanced fluorescence in the presence of mercury ions. nih.gov Another novel thiophene hydrazide derivative, TSB, has been shown to act as a colorimetric sensor for Cu²⁺, changing from colorless to yellow upon detection. nih.gov

The following table summarizes the performance of a selection of thiophene-based chemosensors for various metal ions.

SensorTarget Ion(s)Observable ChangeLimit of Detection (LOD)
DHADC Zn²⁺Fluorescence Increase2.55 ± 0.05 μM nih.gov
TS Al³⁺, Zn²⁺Colorimetric and Fluorescence Turn-onAl³⁺: 3.7 x 10⁻⁹ M, Zn²⁺: 3.0 x 10⁻⁸ M nih.gov
TSB Cu²⁺, Al³⁺Colorimetric (Cu²⁺), Fluorescence (Al³⁺)Cu²⁺: 46.5 nM, Al³⁺: 32.7 nM nih.gov
Diarylethene Derivative Cu²⁺Colorimetric (Purple to Red)1.62 x 10⁻⁶ mol L⁻¹ rsc.org

The fluorescence response in thiophene-based sensors is often governed by mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

In the CHEF mechanism, the binding of a metal ion to the sensor molecule forms a rigid complex. This rigidity reduces non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield. cabidigitallibrary.org A novel bifunctional thiophene-based Schiff base, TS, was developed for the simultaneous detection of Al³⁺ and Zn²⁺, and its sensing mechanism is based on CHEF. nih.govcabidigitallibrary.org The binding of Al³⁺ or Zn²⁺ to the sensor restricts the C=N isomerization and C-C single bond rotation, which in turn enhances the fluorescence intensity. nih.gov

Photoinduced Electron Transfer (PET) is another common mechanism in fluorescent sensors. rsc.org In a typical PET-based sensor, a fluorophore is connected to a recognition group by a linker. In the absence of the target analyte, an electron transfer from the recognition group to the excited fluorophore quenches the fluorescence. Upon binding of the analyte, this PET process is inhibited, leading to a "turn-on" fluorescence response. rsc.org

The following table details the sensing mechanisms for selected thiophene-based fluorescent sensors.

SensorTarget Ion(s)Sensing Mechanism
TS Al³⁺, Zn²⁺Chelation-Enhanced Fluorescence (CHEF) nih.gov
PDBT CN⁻Interruption of Intramolecular Charge Transfer (ICT) researchgate.net

In addition to fluorescence, colorimetric changes provide a straightforward and often naked-eye method for ion detection. These changes are typically the result of alterations in the electronic structure of the sensor molecule upon binding with an analyte, leading to a shift in the absorption spectrum. mdpi.com

For example, a diarylethene derivative was synthesized as a colorimetric sensor for Cu²⁺, which showed a distinct color change from purple to red upon interaction with the ion. rsc.org This was accompanied by a notable change in its absorption spectrum. rsc.org Similarly, the thiophene hydrazide derivative TSB acts as a colorimetric sensor for Cu²⁺, with the solution turning from colorless to yellow. nih.gov Another sensor, a triphenylamine-thiophene and dicyanovinyl-bearing probe, exhibited a color change from light pink to colorless in the presence of cyanide anions. mdpi.com

SensorTarget AnalyteColor Change
Diarylethene Derivative Cu²⁺Purple to Red rsc.org
TSB Cu²⁺Colorless to Yellow nih.gov
Probe 1 (Triphenylamine-Thiophene) CN⁻Light Pink to Colorless mdpi.com
Thiophene-derivatized Rhodamine Hg²⁺Colorless to Pink nih.gov

Supramolecular Assembly and Nanostructure Formation

The rigid and planar structure of the thiophene ring, combined with the potential for functionalization at the acetonitrile (B52724) groups, makes this compound a key component in the field of supramolecular chemistry. This involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions.

Thiophene-based dendrimers, which are highly branched, tree-like macromolecules, have been synthesized and shown to self-assemble into various nanostructures. nih.govfigshare.com The synthesis of these dendrimers often employs a convergent approach using metal-mediated coupling reactions. uh.edu The self-organization of these dendrimers on solid substrates is influenced by factors such as the nature of the substrate, the preparation method, and the interactions between molecules and between the molecules and the substrate. figshare.comuh.edu

The planarity of the dendrimer plays a crucial role in its aggregation and self-assembly. uh.edu More planar molecules tend to have stronger intermolecular forces, leading to more ordered aggregates. uh.edu Steric hindrance between adjacent thiophene units can decrease the planarity of the molecules and their π-conjugation. uh.edu

The self-assembly of thiophene dendrimers can lead to the formation of highly ordered nanostructures, including two-dimensional (2D) crystals and nanowires. nih.govfigshare.com For instance, a thiophene dendrimer, 14T-1, has been observed to form nanowires on a graphite surface, while another, 30T, forms 2D crystalline structures. nih.govfigshare.comuh.edu

The final structure of the self-assembled material is dependent on several factors, including the molecular shape and size, and the presence of non-covalent intermolecular interactions. figshare.comuh.edu By modifying the structure of the dendrimer, such as by varying the length of attached alkyl chains, it is possible to control the resulting nanostructure, achieving, for example, 2D crystals on a graphite surface. nih.govfigshare.com These findings highlight the unique capacity of thiophene dendrimers to form a variety of nanostructures on surfaces. nih.govfigshare.comuh.edu

Coordination Polymer Chemistry (Metal-Organic Frameworks, MOFs related)

The compound this compound possesses structural features that suggest its potential as an organic linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The central thiophene ring provides a rigid, aromatic backbone, while the two nitrile functional groups at the 2 and 5 positions can act as coordination sites for metal ions. Although specific research detailing the use of this compound in the construction of MOFs is not extensively documented, the broader class of thiophene-based ligands has been successfully employed in this field.

Researchers have utilized thiophene derivatives, particularly those with carboxylate functional groups, to create robust and functional MOFs. For example, ligands like 2,2′-bithiophen-5,5′-dicarboxylate (btdc²⁻) and thieno[3,2-b]thiophene-2,5-dicarboxylate (ttdc²⁻) have been used to synthesize a variety of MOFs with different metal ions, including manganese(II) and various rare-earth metals. mdpi.comnih.govmdpi.com

The resulting frameworks often exhibit three-dimensional structures with notable porosity. mdpi.com For instance, a series of metal-organic frameworks based on Mn(II) and 2,2′-bithiophen-5,5′-dicarboxylate, when combined with various chelating N-donor ligands, demonstrated how the structure and dimensionality of the coordination polymer can be systematically varied. mdpi.comnih.gov Similarly, rare-earth MOFs synthesized with thieno[3,2-b]thiophene-2,5-dicarboxylate have been shown to form three-dimensional porous networks. mdpi.com These thiophene-containing MOFs have been investigated for applications such as gas adsorption and separation, with some showing significant selectivity for CO₂ over N₂ and CO. nih.gov The polarizable sulfur atoms within the thiophene rings are thought to enhance host-guest interactions, which can improve gas adsorption capacity and selectivity. mdpi.com

Given the precedent set by other thiophene-based linkers, it is plausible that this compound could serve as a valuable component in designing new MOFs. The linear geometry of the molecule is suitable for forming extended network structures. The nitrile groups, while perhaps less common than carboxylates in MOF synthesis, are known to coordinate to metal centers, suggesting that this compound could lead to novel framework topologies and properties. Further research into the coordination chemistry of this compound is warranted to explore its potential in the development of new functional materials.

Biomedical Research Applications (Excluding Clinical Human Trials and Safety)

Thiophene and its derivatives are recognized as a significant scaffold in medicinal chemistry due to their wide range of biological activities. nih.govmdpi.com The versatility of the thiophene moiety has led to the development of numerous derivatives with potential applications in biomedical research. nih.gov While specific studies on this compound are limited, the activities of related thiophene compounds provide a strong basis for its exploration in various biomedical contexts.

In Vitro Biological Activity Studies (e.g., Antioxidant, Enzyme Inhibition)

Antioxidant Activity

The thiophene scaffold is of significant interest to researchers for its potential antioxidant properties. nih.gov Oxidative stress, an imbalance between free radicals and antioxidants, can lead to cellular damage and contribute to various pathologies. nih.gov Thiophene derivatives have been investigated as synthetic radical scavengers to counter this damage. nih.gov The antioxidant activity of these compounds is greatly influenced by the nature and position of substituents on the thiophene ring. nih.govnih.gov

Studies have shown that thiophene and its derivatives can exhibit significant antiradical ability. mdpi.com For instance, the aminocarbonitrile derivatives of thiophene have demonstrated very high values of antiperoxyradical capacity, in some cases exceeding that of traditional antioxidants like Trolox. mdpi.com The sulfur atom in the thiophene ring is believed to be responsible for this antiradical ability. mdpi.com The presence of electron-donating groups, such as an amino group, can increase the resonating electrons on the thiophene ring, facilitating the trapping of peroxide radicals. nih.gov Various thiophene analogues have been synthesized and shown to have good to moderate antioxidant activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. d-nb.info

Enzyme Inhibition

Thiophene derivatives have been identified as inhibitors of various enzymes, highlighting their potential as tools for biomedical research and as starting points for drug discovery. mdpi.com The specific enzyme inhibitory activity often depends on the substitution pattern of the thiophene core.

For example, certain thiophene-2-sulfonamide derivatives have been shown to inhibit lactoperoxidase (LPO), an important enzyme in the immune system. nih.govtandfonline.com One such derivative, 5-(2-thienylthio) thiophene-2-sulfonamide, demonstrated a potent competitive inhibition with a Kᵢ value of 2 ± 0.6 nM. nih.govtandfonline.com Other studies have explored thiophene-based compounds as inhibitors for enzymes relevant to neurodegenerative diseases and detoxification pathways. For instance, a series of phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives were evaluated for their inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). researchgate.netrawdatalibrary.net

Furthermore, thiophene derivatives have been investigated for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. mdpi.com The presence of specific functional groups, such as carboxylic acids, esters, amines, and amides, has been noted as important for biological target recognition and inhibition. mdpi.com

Enzyme TargetThiophene Derivative ClassType of InhibitionReported IC₅₀ / Kᵢ ValuesReference
Lactoperoxidase (LPO)Thiophene-2-sulfonamidesCompetitiveIC₅₀ = 3.4 nM; Kᵢ = 2 ± 0.6 nM nih.govtandfonline.com
Acetylcholinesterase (AChE)Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamidesNot SpecifiedKᵢ = 19.88 ± 3.06 µM researchgate.net
Butyrylcholinesterase (BChE)Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamidesNot SpecifiedKᵢ = 13.72 ± 1.12 µM researchgate.net
Glutathione S-transferase (GST)Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamidesNot SpecifiedKᵢ = 16.44 ± 1.58 µM researchgate.net
5-Lipoxygenase (5-LOX)Substituted thiophenesNot SpecifiedIC₅₀ = 29.2 µM mdpi.com

Exploration of Derivatives for Biological Probes

The inherent photophysical properties of the thiophene ring make it an attractive core structure for the development of fluorescent biological probes. researchgate.net Thiophene-based fluorophores can be engineered to achieve bright and stable fluorescence spanning the visible spectrum from blue to red. nih.govresearchgate.net These probes have shown utility in various biological imaging applications, including immunostaining and long-lasting staining of fixed cells. nih.gov

Derivatives of this compound are promising candidates for the development of novel biological probes. The π-conjugated system of the thiophene ring provides the basis for fluorescence, and the nitrile groups offer a versatile chemical handle for further modification. Through chemical transformations, the nitrile groups can be converted into other functional groups, such as amines or carboxylic acids. These groups can then be used to attach the thiophene core to biomolecules or to introduce moieties that can target specific cellular organelles or respond to changes in the cellular environment.

For example, researchers have synthesized thiophene-based fluorescent dyes that show high selectivity for staining and imaging lysosomes in living cells. nih.gov These probes exhibited high photostability, low toxicity, and excellent co-localization within lysosomes, making them valuable tools for studying biological processes related to this organelle. nih.gov The development of such targeted probes often involves incorporating specific functional groups that promote accumulation in the desired cellular compartment. The structural framework of this compound provides a platform from which such sophisticated molecular probes could be designed and synthesized for advanced biomedical imaging research.

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Derivatization Chemistry: Building Blocks for Complex Organic Molecules

Applications in Diverse Heterocyclic Synthesis

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Below is the list of compounds that were part of the intended scope of the article.

Emerging Research Avenues and Future Directions

Integration of 2,2'-(Thiophene-2,5-diyl)diacetonitrile in Advanced Organic Electronics

The integration of this compound into advanced organic electronic devices represents a significant and promising area of research. Its inherent properties make it a strong candidate for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The nitrile functional groups can enhance the electron affinity of the thiophene (B33073) ring, facilitating its use as an n-type or ambipolar semiconductor, a class of materials that can transport both electrons and holes.

Recent studies on analogous compounds, such as 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)diacetonitrile, have demonstrated the potential of this structural motif. nih.gov Polymers incorporating this unit have exhibited balanced ambipolar semiconducting properties with significant hole and electron mobilities. nih.gov For instance, conjugated polymers based on a related diacetonitrile derivative showed broad UV-vis-NIR absorption and were successfully incorporated into OFETs that exhibited photo-responsive characteristics in the near-infrared (NIR) region. nih.gov This suggests that devices based on this compound could find applications in phototransistors and light sensors.

Furthermore, the development of covalent organic frameworks (COFs) from thiophene-based building blocks is an emerging field. mdpi.comresearchgate.net These porous, crystalline materials have potential applications in optoelectronic devices and photocatalysis. mdpi.comresearchgate.net The defined structure of this compound could be leveraged to create highly ordered COFs with tailored electronic properties for advanced applications.

Exploration of Novel Polymerization Techniques for Enhanced Material Properties

The properties of polymers derived from this compound are intrinsically linked to the polymerization method employed. Traditional methods for synthesizing polythiophenes include chemical and electrochemical polymerization. google.comresearchgate.net However, to fully unlock the potential of this monomer, researchers are exploring more advanced and controlled polymerization techniques.

One such method is surface-initiated atom transfer radical polymerization (SI-ATRP). mdpi.com This technique allows for the growth of polymer brushes from a surface with precise control over thickness and architecture, which is crucial for the fabrication of nanoelectronic devices. mdpi.com Another promising approach is catalyst-transfer polycondensation, which enables the synthesis of regioregular polythiophenes with well-defined structures and minimized defects. nih.gov The use of nickel and palladium-based catalysts has been instrumental in achieving high degrees of regiularity in poly(3-alkylthiophene) synthesis, a principle that can be extended to polymers of this compound. nih.gov

Moreover, atom-economical reactions like the Knoevenagel condensation are being utilized to construct conjugated polymers. nih.gov This method, when applied to monomers similar to this compound, has yielded polymers with small bandgaps and desirable semiconducting properties. nih.gov The exploration of copolymerization, where this compound is combined with other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT), offers a pathway to fine-tune the electronic and optical properties of the resulting materials for specific applications. biointerfaceresearch.comrsc.org

Rational Design of High-Performance Sensing Platforms

The unique electronic and structural characteristics of this compound make it an excellent candidate for the development of high-performance chemical and biological sensors. The thiophene unit can act as a signaling component, while the nitrile groups can serve as binding sites or be further functionalized to recognize specific analytes.

Thiophene-based fluorescent sensors have demonstrated utility in detecting various substances, including toxic metal ions like Au³⁺. dtu.dk The design of sensors based on this compound could follow a similar principle, where interaction with an analyte modulates the fluorescence or electrochemical properties of the material. For instance, novel conducting platforms using copolymers of thiophene and pyrrole (B145914) derivatives have been successfully employed in the development of biosensors for detecting compounds like catechol. biointerfaceresearch.com

The creation of porous covalent organic frameworks (COFs) from thiophene derivatives also opens up new possibilities for sensing applications. mdpi.comresearchgate.net The high surface area and accessible pores of COFs can enhance the sensitivity and selectivity of the sensor by pre-concentrating the analyte within the framework. mdpi.com By rationally designing the structure of COFs incorporating this compound, it may be possible to create highly specific sensing platforms for environmental monitoring, medical diagnostics, and industrial process control.

Advanced Computational Studies for Predictive Materials Discovery

Advanced computational studies are becoming an indispensable tool for accelerating the discovery and design of new materials based on this compound. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the electronic structure, optical properties, and reactivity of molecules and polymers before they are synthesized in the lab. nih.gov

Computational studies on similar thiophene derivatives have been used to understand the effect of different substituents on the molecule's excitation energy, which is a critical parameter for applications in organic solar cells. whiterose.ac.uk By performing similar calculations on derivatives of this compound, researchers can screen a large number of potential candidates and identify those with the most promising properties for specific applications.

Molecular docking simulations can also be employed to predict the interaction of these molecules with biological targets, such as enzymes. nih.gov This approach has been used to identify potential cholinesterase inhibitors among new styryl-thiophene derivatives. nih.gov Such computational screening can guide the rational design of new bioactive compounds based on the this compound scaffold. These predictive models help to streamline the experimental process, saving time and resources in the search for high-performance materials.

Sustainable Synthesis Routes and Process Intensification

In line with the principles of green chemistry, a key future direction is the development of sustainable and efficient synthesis routes for this compound and its derivatives. Traditional synthetic methods often rely on transition-metal catalysts and harsh reaction conditions. griffith.edu.au

Future research will likely focus on transition-metal-free synthesis approaches. nih.gov The use of continuous-flow technology is another promising avenue for process intensification. nih.gov Flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for streamlined, multi-step syntheses without the need to isolate intermediates. nih.gov

Furthermore, there is a growing interest in using bio-based starting materials for the synthesis of polymers. Research into creating polyesters from bio-based 2,5-furandicarboxylic acid and 2,5-thiophenedicarboxylic acid highlights a move towards more sustainable polymer chemistry. researchgate.net Applying these principles to the synthesis of this compound could involve exploring bio-derived precursors and developing more environmentally benign reaction pathways. These efforts will not only reduce the environmental impact but also potentially lower the cost of producing these advanced materials.

Q & A

Q. What are the standard synthetic routes for preparing 2,2'-(thiophene-2,5-diyl)diacetonitrile, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between thiophene-2,5-dicarbaldehyde and active methylene compounds like malononitrile. Key steps include:
  • Catalyst Selection : Use of base catalysts (e.g., piperidine) to deprotonate the methylene group.
  • Solvent Optimization : Polar aprotic solvents (e.g., THF, acetonitrile) under reflux conditions .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Example Reaction Conditions :
ComponentDetails
Starting MaterialThiophene-2,5-dicarbaldehyde
ReactantMalononitrile
CatalystPiperidine (1 mol%)
SolventTHF, 80°C, 24h
Yield75–85%

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • NMR : 1H^1H and 13C^{13}C NMR to confirm the absence of unreacted aldehyde groups and verify nitrile peaks.
  • FT-IR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1600 cm1^{-1} (C=C in thiophene).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Elemental Analysis : Matching experimental and theoretical C/H/N ratios.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies between experimental and theoretical data (e.g., unexpected NMR shifts or IR bands) require:
  • X-ray Crystallography : To confirm molecular packing and bond angles .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and NMR chemical shifts for comparison .
  • Cross-Validation : Using multiple techniques (e.g., mass spectrometry for molecular weight confirmation) .

Q. What strategies optimize the electronic properties of conjugated polymers incorporating this compound?

  • Methodological Answer :
  • Backbone Engineering : Copolymerizing with electron-deficient units (e.g., diketopyrrolopyrrole) to enhance charge transport .
  • Side-Chain Functionalization : Introducing alkyl chains to improve solubility and film morphology.
  • Optoelectronic Tuning : Adjusting the thiophene-diyl spacer length to modulate bandgap and absorption spectra.
    Example Data :
Polymer StructureBandgap (eV)Hole Mobility (cm²/V·s)
DPP-Thiophene-Diacetonitrile1.450.12
Reference Polymer1.700.05
DPP = diketopyrrolopyrrole

Q. How do solvent polarity and processing conditions affect supramolecular assembly in materials derived from this compound?

  • Methodological Answer :
  • Solvent Selection : THF-water mixtures induce aggregation (e.g., nanofibers vs. nanoparticles) via solvent polarity gradients .
  • Temperature Control : Annealing at 150°C improves crystallinity in thin-film devices.
  • Additive Use : Incorporating 1,8-diiodooctane as a processing additive to enhance π-π stacking .

Data Contradiction Analysis

Q. Why might reported quantum yields (QY) for emissive polymers vary across studies?

  • Methodological Answer : Variations arise from:
  • Measurement Techniques : Differences in integrating sphere setups or excitation wavelengths.
  • Sample Preparation : Film thickness or solvent residues affecting fluorescence quenching.
  • Structural Defects : Side reactions during polymerization (e.g., incomplete conjugation) .
    Mitigation : Standardize QY measurements using reference dyes (e.g., quinine sulfate) and report excitation/emission parameters.

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